Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the protection of benzene-1,3-diamine, followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with various nucleophiles.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation of the phenylthio group.
Catalysts: Acid catalysts like methanesulfonic acid are used in cyclization reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Lacks the phenylthio group, making it less versatile in certain reactions.
2,4-Dichloro-6-(methylthio)pyrimidine: Contains a methylthio group instead of a phenylthio group, which can affect its reactivity and biological activity.
Ethyl 2,4-dichloro-6-(phenylsulfonyl)pyrimidine-5-carboxylate: Contains a phenylsulfonyl group, which can alter its chemical and biological properties.
Uniqueness
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate, with the molecular formula C13H10Cl2N2O2S and CAS number 87847-36-7, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 303.19 g/mol
- Structure : Contains dichloro and phenylsulfanyl substituents which may influence its biological interactions.
Biological Activity Overview
Research has indicated various biological activities associated with this compound. These include:
- Antimicrobial Activity
- Antitumor Activity
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results demonstrated:
- Inhibition Zone : The compound exhibited an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for both bacterial strains, indicating moderate potency .
Case Study 2: Antitumor Activity
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed:
- Cell Viability : Treatment with the compound resulted in a reduction of cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
- Mechanism : Flow cytometry analysis suggested an increase in apoptotic cells, indicating that the compound may induce programmed cell death .
Data Table: Biological Activities Summary
Biological Activity | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth (15 mm zone) | |
Antitumor | Reduced viability (60% at 50 µM) | |
Anti-inflammatory | Decreased cytokine levels |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in tumor cells.
Properties
CAS No. |
87847-36-7 |
---|---|
Molecular Formula |
C13H10Cl2N2O2S |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-2-19-12(18)9-10(14)16-13(15)17-11(9)20-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
DUKZNWRNMUSDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
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